molecular formula C11H13BFNO3 B8763211 (5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)boronic acid CAS No. 585544-30-5

(5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)boronic acid

Cat. No. B8763211
Key on ui cas rn: 585544-30-5
M. Wt: 237.04 g/mol
InChI Key: ZAWITYYIKZBCGU-UHFFFAOYSA-N
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Patent
US07425555B2

Procedure details

N-Cyclopropyl-5-fluoro-3-iodo-4-methylbenzamide (Intermediate 48) (5 g) in THF (75 ml) was cooled to 0° C. and sodium hydride (60%, 1.23 g) added portionwise over 10 minutes. Once effervescence had ceased the reaction was cooled to −75° C. and n-butyl lithium (1.6M in hexanes, 20 ml) added over 25 minutes maintaining a temperature of ←70° C. Triisopropyl borate (8 ml) was added to the reaction over 10 minutes and the reaction stirred at −70° C. for 4 hours. The reaction was quenched with water (20 ml) and the mixture allowed to warm to 5° C. The reaction was concentrated under vacuum and the residue partitioned between saturated ammonium chloride and ethyl acetate. The organic phase was washed with saturated ammonium chloride, brine, dried (sodium sulphate) and reduced to dryness under vacuum. The residue was dissolved in DCM/ethyl acetate and purified by column chromatography on silica eluting with an ethyl acetate/DCM gradient (5-100% ethyl acetate) and then methanol. The product fractions were combined and the solvent evaporated under vacuum to give {5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}boronic acid. LCMS MH+ 238, retention time 2.19 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:15])[C:6]2[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[C:8](I)[CH:7]=2)[CH2:3][CH2:2]1.[H-].[Na+].C([Li])CCC.[B:23](OC(C)C)([O:28]C(C)C)[O:24]C(C)C>C1COCC1>[CH:1]1([NH:4][C:5]([C:6]2[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[C:8]([B:23]([OH:28])[OH:24])[CH:7]=2)=[O:15])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)NC(C1=CC(=C(C(=C1)F)C)I)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC(C1=CC(=C(C(=C1)F)C)I)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of ←70° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated ammonium chloride and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated ammonium chloride, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM/ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica eluting with an ethyl acetate/DCM gradient (5-100% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C=1C=C(C(=C(C1)B(O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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